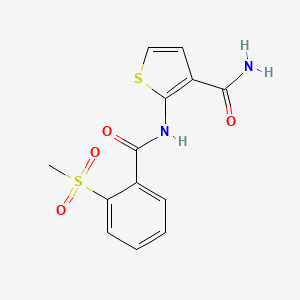

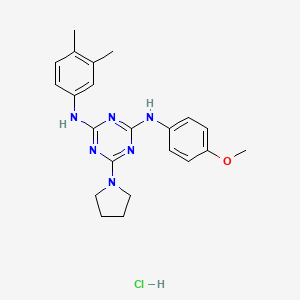

2-(2-(Methylsulfonyl)benzamido)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

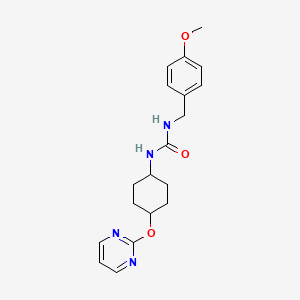

2-(2-(Methylsulfonyl)benzamido)thiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the thiophene family of compounds and has been studied extensively for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Radical Relay Strategy in Synthesis

A novel radical relay strategy facilitated the generation of 3-(methylsulfonyl)benzo[b]thiophenes, showcasing the synthetic versatility of methylsulfonyl derivatives under mild conditions with photocatalysis. This approach highlights the potential for creating structurally diverse compounds from simple precursors, emphasizing the role of radical intermediates in complex molecule synthesis (Gong et al., 2019).

Inhibition of Cell Adhesion Molecules

Research on benzamidothiophene derivatives demonstrated their capacity to inhibit cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These findings suggest the therapeutic potential of these compounds in treating inflammatory diseases by preventing the adhesion of neutrophils to endothelial cells, thus reducing inflammation (Boschelli et al., 1995).

Cholinesterase Inhibition for Neurodegenerative Diseases

Thiophene-2-carboxamide derivatives have been explored for their neuroprotective properties, specifically as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of Alzheimer's disease, and compounds showing significant inhibitory activity could provide a basis for developing new therapeutic agents (Kausar et al., 2021).

Application in Nonlinear Optics

A series of conjugated thiophene compounds incorporating methylsulfonyl groups has been synthesized, demonstrating significant potential for application in second-order nonlinear optics. These materials, characterized by high thermal stability and transparency, illustrate the utility of sulfone-substituted thiophenes in the development of advanced optical materials (Chou et al., 1996).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives have shown promising antibacterial and antifungal activities, suggesting their potential as novel antibiotic agents. The study of their structure-activity relationships could lead to the development of new drugs to combat resistant microbial strains (Vasu et al., 2003).

Propiedades

IUPAC Name |

2-[(2-methylsulfonylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S2/c1-21(18,19)10-5-3-2-4-8(10)12(17)15-13-9(11(14)16)6-7-20-13/h2-7H,1H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRVWWJJSCNJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate](/img/structure/B2689488.png)

![3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2689491.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2689492.png)

![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689493.png)

![6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689505.png)

![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2689509.png)